

Spectroscopic Profile of 2,6-di-tert-butylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-Tert-butylphenol

Cat. No.: B090309

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This guide provides a comprehensive overview of the spectroscopic data for **2,6-di-tert-butylphenol**, a sterically hindered phenol widely used as an antioxidant and a building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **2,6-di-tert-butylphenol**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts for **2,6-di-tert-butylphenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1	Triplet	1H	Ar-H (para)
~6.8	Doublet	2H	Ar-H (meta)
~5.0	Singlet	1H	-OH
~1.4	Singlet	18H	-C(CH ₃) ₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **2,6-di-tert-butylphenol**

Chemical Shift (ppm)	Assignment
~152	C-O
~135	C-C(CH ₃) ₃
~126	Ar-CH (para)
~125	Ar-CH (meta)
~34	-C(CH ₃) ₃
~30	-C(CH ₃) ₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for obtaining NMR spectra of a phenolic compound like **2,6-di-tert-butylphenol**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2,6-di-tert-butylphenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[\[1\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.^[1] The solution height in the tube should be approximately 4-5 cm.^[1]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
 - Set the appropriate acquisition parameters for the desired experiment (^1H or ^{13}C). This includes the number of scans, pulse width, and relaxation delay. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Acquire the spectrum. For identifying the hydroxyl proton peak, a "D₂O shake" experiment can be performed.^{[2][3][4]} A drop of deuterium oxide is added to the NMR tube, and after shaking, the -OH peak will disappear from the spectrum due to proton-deuterium exchange.^{[2][3][4]}
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for **2,6-di-tert-butylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Sharp, Weak	Free O-H stretch
3550 - 3230	Broad, Strong	Hydrogen-bonded O-H stretch[5]
~2960	Strong	C-H stretch (aliphatic)
1600 - 1440	Medium-Strong	C=C stretch (aromatic)[5]
1410 - 1310	Medium	C-O stretch[5]
1230 - 1140	Medium	C-O stretch[5]

Note: The appearance of a sharp "free" O-H stretch in addition to the broad hydrogen-bonded O-H stretch is characteristic of sterically hindered phenols.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **2,6-di-tert-butylphenol** is Attenuated Total Reflectance (ATR)-IR.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
 - Place a small amount of the solid **2,6-di-tert-butylphenol** sample directly onto the ATR crystal.

- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
 - With the sample in place, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum can be analyzed for the characteristic absorption bands of the functional groups present in **2,6-di-tert-butylphenol**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

Table 4: Key Mass Spectral Peaks for **2,6-di-tert-butylphenol**

m/z	Relative Intensity	Assignment
206	High	$[M]^+$ (Molecular Ion)[6][7]
191	High	$[M - CH_3]^+$
175	Medium	$[M - OCH_3]^+$ or $[M - C_2H_5]^+$
163	Low	$[M - C_3H_7]^+$
57	High	$[C(CH_3)_3]^+$

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol for Mass Spectrometry

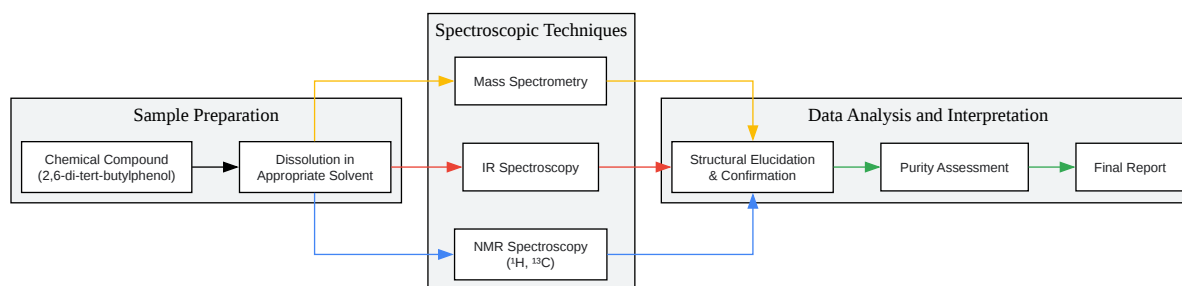
The following describes a general protocol for analyzing **2,6-di-tert-butylphenol** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:
 - Prepare a dilute solution of **2,6-di-tert-butylphenol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Instrument Setup and Data Acquisition:
 - Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas (usually helium) flow rate. A typical oven program might start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold at the final temperature.
 - Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-400).[8]
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet.
- Data Processing:

- The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
- The mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.
- Identify the peak corresponding to **2,6-di-tert-butylphenol** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. This data can be compared with library spectra for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,6-di-tert-butylphenol**.



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